molecular formula C9H4N4O3 B1320694 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile CAS No. 305370-83-6

4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

Cat. No. B1320694
Key on ui cas rn: 305370-83-6
M. Wt: 216.15 g/mol
InChI Key: RWDPPUXFHFMJCN-UHFFFAOYSA-N
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Patent
US06355636B1

Procedure details

A mixture of 19.3 g (89.3 mmol) of 6-nitro-4-oxo-1,4-dihydro-[1.8]naphthyridine-3-carbonitrile in 386 ml of phosphorous oxychloride was refluxed for 24 hr. Excess phosphorous oxychloride was removed. The residue is mixed with ethyl acetate and 15 g of potassium hydroxide in 200 ml of ice water. The organic layer was separated and the aqueous layer was extract several more times with ethyl acetate. The combined volume of extracts was 4000 ml. The extracts were dried of magnesium sulfate and the solution was filter through a short silica gel column. The solvent was removed. The residue was stirred with ether and the solid was collected giving 15.7 g of the title compound as an orange solid: mass spectrum (electrospray, m/e): M+H 235.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
386 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[N:12][CH:13]=1)[NH:10][CH:9]=[C:8]([C:14]#[N:15])[C:7]2=O)([O-:3])=[O:2].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:7]1[C:6]2[C:11](=[N:12][CH:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:10]=[CH:9][C:8]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=CNC2=NC1)C#N)=O
Name
Quantity
386 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The residue was stirred with ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hr
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Excess phosphorous oxychloride was removed
ADDITION
Type
ADDITION
Details
The residue is mixed with ethyl acetate and 15 g of potassium hydroxide in 200 ml of ice water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extract several more times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried of magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the solution was filter through a short silica gel column
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the solid was collected

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=NC=C(C=C12)[N+](=O)[O-])C#N
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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